molecular formula C9H14N2O6 B12343986 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Cat. No.: B12343986
M. Wt: 246.22 g/mol
InChI Key: ZPTBLXKRQACLCR-UANZIBEISA-N
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Description

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a compound with significant biochemical relevance It is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the reduction of uridine. The process can be carried out using various reducing agents under controlled conditions. For instance, the reduction can be achieved using sodium borohydride in an aqueous solution, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the enzymatic reduction of uridine using specific enzymes that catalyze the reduction process. This method offers higher specificity and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various uridine derivatives, which can have different biological activities and applications.

Scientific Research Applications

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into RNA molecules. This incorporation can affect the stability and function of RNA, leading to various biological effects. The compound may also interact with specific enzymes and proteins involved in RNA metabolism, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in particular biochemical reactions and interactions. Its ability to be incorporated into RNA and affect its function sets it apart from other similar compounds.

Properties

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

1-[(2R,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4?,6-,7?,8+/m0/s1

InChI Key

ZPTBLXKRQACLCR-UANZIBEISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C([C@H](C(O2)CO)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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